4-Methoxybenzoate

Prodrug Design Pharmaceutical Chemistry Controlled Release

Procure 4-Methoxybenzoate (Methyl p-Anisate, CAS 121-98-2) for applications where isomer specificity is critical. This para-substituted ester is essential for fragrance development due to its distinct vapor pressure profile, serves as a key biomarker for M. tuberculosis diagnostics, and is the preferred substrate in asymmetric catalysis for achieving high enantioselectivity. Ensure your R&D outcomes are reproducible and valid by selecting the correct isomer.

Molecular Formula C8H7O3-
Molecular Weight 151.14 g/mol
Cat. No. B1229959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzoate
Synonyms4-anisic acid
4-anisic acid, 14C-carboxy
4-anisic acid, copper (+2) salt
4-anisic acid, potassium salt
4-anisic acid, sodium salt
4-methoxybenzoate
p-anisic acid
para-anisic acid
Molecular FormulaC8H7O3-
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/p-1
InChIKeyZEYHEAKUIGZSGI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzoate for Procurement: A Core Intermediate in Fragrance, Flavor, and Biocatalysis Research


4-Methoxybenzoate, commonly encountered as its methyl ester (methyl p-anisate, CAS 121-98-2), is a para-substituted benzoate ester used across multiple scientific and industrial domains. As a volatile aromatic compound, it serves as a key flavor and fragrance ingredient with a characteristic sweet, anisic note [1]. It is also a defined volatile organic compound (VOC) biomarker for *Mycobacterium tuberculosis*, making it a critical analytical standard in diagnostic research [2]. Furthermore, the 4-methoxybenzoyl moiety is a preferred substrate in asymmetric catalysis due to its strong interaction with specific enzyme active sites and chiral catalysts [3], and its derivatives show promise as stable prodrugs [4].

Why 4-Methoxybenzoate Cannot Be Casually Substituted with Other Benzoate Esters


Simple substitution of 4-methoxybenzoate with other isomeric or functional benzoate esters is not scientifically valid due to significant, quantifiable differences in performance across key applications. The specific position of the methoxy group (para vs. ortho/meta) fundamentally alters its thermochemical properties, such as vapor pressure and enthalpy of vaporization, which are critical for fragrance release profiles [1]. In biocatalysis, the 4-methoxybenzoate scaffold is uniquely recognized by enzymes like CYP199A4, which exhibits a strong kinetic preference for demethylation at the *para* position over other isomers [2]. Furthermore, in medicinal chemistry, the 4-methoxybenzoate ester is a highly selective prodrug moiety, demonstrating superior chemical stability and a controlled release profile that is not replicated by benzoate or 3-chlorobenzoate esters [3]. These precise structure-activity relationships necessitate the procurement of the specific 4-methoxybenzoate compound.

Quantitative Evidence Guide: Procuring 4-Methoxybenzoate Based on Differentiated Performance Data


4-Methoxybenzoate vs. Other Benzoate Esters in Prodrug Stability and Release Kinetics

As a prodrug moiety for liguzinediol, the 4-methoxybenzoate ester demonstrates superior chemical stability and a slower, more controlled release profile compared to other benzoate esters. While benzoate and 3-chlorobenzoate esters released the parent drug too rapidly to function as controlled prodrugs, the 4-methoxybenzoate prodrug exhibited both high chemical stability and a desirable slow release [1].

Prodrug Design Pharmaceutical Chemistry Controlled Release

4-Methoxybenzoate: Superior Substrate for Asymmetric Dihydroxylation Kinetic Resolution

Allylic 4-methoxybenzoate esters are exceptionally effective substrates for kinetic resolution via enantioselective dihydroxylation. The specific interaction of the 4-methoxybenzoyl group with the DHQD-PYDZ-(8-anthryl) catalyst system results in relative rate constants of 20 and 79 for (f)-3-buten-2-yl 4-methoxybenzoate and (&)-1-phenyl-2-propen-1-yl 4-methoxybenzoate, respectively [1]. These values are among the highest reported for non-enzymatic kinetic resolutions, showcasing the unique substrate-catalyst recognition afforded by the 4-methoxybenzoate group.

Asymmetric Catalysis Kinetic Resolution Organic Synthesis

Distinct Thermochemical Profile of Methyl 4-Methoxybenzoate vs. Its 2-Methoxy Isomer

The thermochemical properties of methyl 4-methoxybenzoate (methyl p-anisate) are distinct from its ortho-isomer, methyl 2-methoxybenzoate. Their vapor pressures, measured directly by the transpiration method, differ, which is a critical parameter governing volatility and olfactory perception in fragrance applications [1]. Furthermore, the enthalpies of vaporization and formation have been precisely determined and validated, establishing clear structure-property correlations that differentiate the para isomer [1].

Physical Organic Chemistry Thermochemistry Fragrance Science

Fungal Carbonic Anhydrase Inhibition: 4-Methoxybenzoate vs. 4-Hydroxybenzoate

Both 4-methoxybenzoate and its close analog, 4-hydroxybenzoate, exhibit potent low-nanomolar inhibition of the fungal β-carbonic anhydrase enzyme Can2 from *Cryptococcus neoformans*. In a direct comparative assay, 4-hydroxy- and 4-methoxy-benzoate inhibited Can2 with nearly identical K(I)s of 9.5-9.9 nM [1]. While their potency is similar, the methoxy derivative offers distinct physicochemical properties (e.g., increased lipophilicity) that may be advantageous in drug design.

Antifungal Research Enzyme Inhibition Medicinal Chemistry

Key Application Scenarios Where 4-Methoxybenzoate Demonstrates Quantifiable Advantages


Developing Stable and Controlled-Release Prodrugs

In prodrug design, the 4-methoxybenzoate ester is the moiety of choice when both high chemical stability and a slow, controlled release profile are required. As demonstrated in a direct comparison of six benzoate prodrugs, only the 4-methoxybenzoate derivative provided this combination, while others (benzoate, 3-chlorobenzoate) released the parent drug too quickly to be effective as a controlled-release formulation [1].

Achieving High Enantioselectivity in Asymmetric Dihydroxylation

Synthetic chemists requiring high enantioselectivity in kinetic resolution should utilize allylic 4-methoxybenzoate esters. The 4-methoxybenzoyl group engages in a highly specific recognition event with bis-cinchona alkaloid catalysts, yielding relative rate constants of up to 79 for kinetic resolution, which are among the best values reported for non-enzymatic systems [2].

Validating Fragrance Formulations with Specific Volatility Profiles

In fragrance development, the precise vapor pressure and enthalpy of vaporization of methyl 4-methoxybenzoate dictate its olfactory profile. The experimentally determined thermochemical properties of the 4-methoxy isomer are distinct from its 2-methoxy isomer, enabling formulators to rationally select the correct isomer to achieve a desired scent release and longevity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.